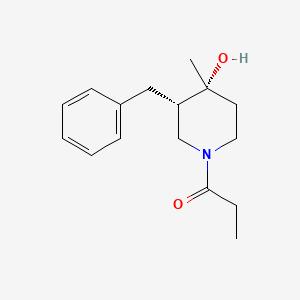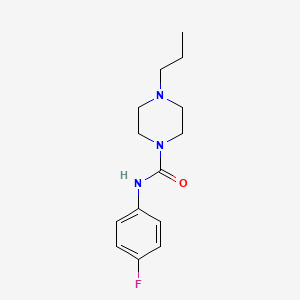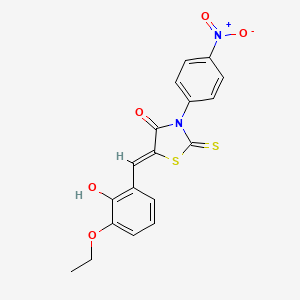
(3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol is a chemical compound that belongs to the class of opioids. It is a synthetic compound that has been developed for research purposes. This compound has been found to have analgesic properties, which makes it a potential candidate for the treatment of pain.
作用機序
The mechanism of action of (3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain. This results in the activation of the receptor, which leads to the inhibition of pain signals. It is also believed to work by inhibiting the release of neurotransmitters, such as dopamine, which are involved in the perception of pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include pain relief, sedation, and respiratory depression. It has also been found to have antitussive properties, which means it can suppress coughing. In addition, it has been found to have an effect on the immune system, specifically on the production of cytokines.
実験室実験の利点と制限
One advantage of using (3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol in lab experiments is that it has analgesic properties, which makes it a potential candidate for the treatment of pain. It has also been found to have antitussive properties, which makes it a potential candidate for the treatment of cough. However, one limitation of using this compound in lab experiments is that it can cause respiratory depression, which can be dangerous if not monitored closely.
将来の方向性
There are several future directions for the research of (3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol. One direction is to further investigate its mechanism of action and how it interacts with the mu-opioid receptor in the brain. Another direction is to investigate its potential as a treatment for anxiety and insomnia. Additionally, further research could be done to investigate its potential as a treatment for other conditions, such as neuropathic pain and cancer pain.
合成法
The synthesis of (3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol involves several steps. The first step involves the reaction of 4-piperidone with benzyl bromide in the presence of potassium carbonate. This results in the formation of N-benzyl-4-piperidone. The second step involves the reaction of N-benzyl-4-piperidone with propionyl chloride in the presence of triethylamine. This results in the formation of N-benzyl-3-propionyl-4-piperidone. The final step involves the reduction of N-benzyl-3-propionyl-4-piperidone with sodium borohydride in the presence of acetic acid. This results in the formation of this compound.
科学的研究の応用
(3S*,4R*)-3-benzyl-4-methyl-1-propionyl-4-piperidinol has been used in several scientific research studies. It has been found to have analgesic properties, which makes it a potential candidate for the treatment of pain. It has also been found to have antitussive properties, which makes it a potential candidate for the treatment of cough. In addition, it has been found to have sedative properties, which makes it a potential candidate for the treatment of anxiety and insomnia.
特性
IUPAC Name |
1-[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-15(18)17-10-9-16(2,19)14(12-17)11-13-7-5-4-6-8-13/h4-8,14,19H,3,9-12H2,1-2H3/t14-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGJAXHBILUQRY-GOEBONIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C(C1)CC2=CC=CC=C2)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CC[C@@]([C@H](C1)CC2=CC=CC=C2)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine](/img/structure/B5404595.png)
![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5404626.png)
![2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5404632.png)
![(4aS*,8aR*)-6-[6-(4-morpholinyl)-4-pyrimidinyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5404634.png)


![2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol](/img/structure/B5404646.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5404661.png)
![3-ethyl-5-methoxy-2-[2-(methylthio)-1-buten-1-yl]-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5404663.png)
![2-(3-methylphenyl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5404665.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5404670.png)
![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]morpholine](/img/structure/B5404676.png)
![sec-butyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5404684.png)
![4-ethyl-5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5404690.png)
